4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C23H13BrFN3O2, and its molecular weight is 462.278. It contains several aromatic rings, which likely contribute to its stability and may affect its reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the bromine and fluorine atoms might make those positions more reactive. The oxadiazole and isoquinolinone rings could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar. The bromine and fluorine atoms might also affect its polarity, boiling point, melting point, etc.Scientific Research Applications
Antimicrobial and Antifungal Activity
- Antibacterial and Antifungal Properties : Derivatives of this compound have shown significant antibacterial and antifungal activities. For instance, some derivatives were potent against bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Antioxidant Properties
- Antioxidant Activity : Certain derivatives, particularly those with oxadiazole and thiosemicarbazide moieties, have demonstrated notable antioxidant activities, as evidenced by their scavenging abilities in assays like DPPH and ABTS (Menteşe, Ülker, & Kahveci, 2015).
Biological Activity
- Biological Activity Screening : The compound's derivatives have been subject to biological activity screening, showing promise in areas like anti-tuberculosis, anti-diabetic, and molecular docking studies for InhA protein (Mamatha S.V et al., 2019).
Chemosensors
- Chemosensors for Fluoride Ion Detection : Some derivatives have been used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion, demonstrating the potential for environmental and analytical applications (Zhang, Zhang, Ding, & Gao, 2020).
Synthesis and Characterization
- Synthetic Techniques and Characterization : Research has also focused on the synthesis and characterization of these derivatives, exploring their crystal structures and molecular properties, which are crucial for understanding their potential applications (Korbonits et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new synthetic reagent, future research might explore its utility in various chemical reactions .
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrFN3O2/c24-20-11-4-3-10-18(20)21-26-22(30-27-21)19-13-28(15-7-5-6-14(25)12-15)23(29)17-9-2-1-8-16(17)19/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMPCGIIJRTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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